molecular formula C8H6Cu2F6O6S2 B7823727 Copper(I) trifluoromethanesulfonate benzene complex

Copper(I) trifluoromethanesulfonate benzene complex

Cat. No.: B7823727
M. Wt: 503.3 g/mol
InChI Key: GNXZWVVAAMVOJY-UHFFFAOYSA-L
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Description

Copper(I) trifluoromethanesulfonate benzene complex, often denoted as [Cu(OTf)]₂·C₆H₆ (OTf = trifluoromethanesulfonate), is a highly reactive coordination compound. Its molecular formula is [CuOSO₂CF₃]₂·C₆H₆, with a molecular weight of 503.33 g/mol (CAS: 37234-97-2; alternative CAS: 42152-46-5) . The compound is synthesized by reacting copper(I) oxide with trifluoromethanesulfonic anhydride in benzene, forming a white crystalline, air-sensitive complex . Key properties include:

  • Structure: A dimeric copper(I) center bridged by trifluoromethanesulfonate ligands, with benzene acting as a coordinating solvent .
  • Reactivity: Acts as a thiophilic Lewis acid, facilitating sulfur-coordination in reactions such as vinyl sulfide synthesis from thioacetals (yields up to 91%) .
  • Catalytic Applications: Used in enantioselective Friedel–Crafts alkylation of indoles, achieving up to 85% enantioselectivity when paired with chiral aziridine-phosphine ligands .
  • Handling: Air- and moisture-sensitive; requires storage under inert atmospheres (argon) and protection from light .

Preparation Methods

Traditional Reflux Synthesis Using Copper(I) Oxide and Triflic Anhydride

The most documented preparation route involves the reaction of copper(I) oxide (Cu2_2O) with triflic anhydride ((CF3_3SO2_2)2_2O) in benzene under reflux conditions. This method, developed in the 1970s, proceeds via nucleophilic substitution where the oxide acts as a base to deprotonate triflic anhydride, forming the copper(I) triflate intermediate. Benzene coordinates to the copper center, stabilizing the complex .

Reaction Conditions and Stoichiometry

A molar ratio of 1:2 for Cu2_2O to triflic anhydride is typically employed, with benzene serving as both solvent and ligand. Reflux temperatures (80–100°C) are maintained for 12–24 hours to ensure complete conversion . However, side reactions, such as oxidation of Cu(I) to Cu(II), necessitate strict anaerobic conditions. The product precipitates as a gray-to-pink powder, which is isolated via filtration and dried under vacuum .

Limitations and Purification Challenges

Despite high yields (70–85%), this method faces criticism for incomplete conversion due to equilibrium limitations. Residual triflic anhydride and byproducts like Cu(II) species often require tedious purification steps, including recrystallization from dry benzene . Additionally, triflic anhydride’s sensitivity to moisture and oxygen complicates handling, increasing production costs .

Electrochemical Synthesis via Sacrificial Copper Anodes

Recent advances in electrosynthesis offer a scalable and cost-effective alternative. This method utilizes a galvanostatic cell with copper electrodes immersed in acetonitrile containing triflic acid (CF3_3SO3_3H). At the anode, copper oxidizes to Cu(I), which reacts with triflate anions generated at the cathode .

Batch vs. Continuous Flow Electrolysis

In batch mode , a current density of 10 mA/cm2^2 achieves 95% yield within 2 hours at 25°C. The reaction is monitored by coulometry, with 1.5 Faradays per mole of product required for complete conversion . Continuous flow systems enhance efficiency by reducing the interelectrode gap, achieving comparable yields in 9.5 minutes residence time. This approach minimizes side reactions and enables on-demand production, critical for the complex’s moisture-sensitive nature .

Table 1: Electrochemical Synthesis Parameters

ParameterBatch ModeContinuous Flow
Current Density10 mA/cm2^215 mA/cm2^2
Temperature25°C30°C
Yield95%93%
Time2 hours9.5 minutes

Advantages Over Traditional Methods

Electrochemical synthesis eliminates hazardous reagents like triflic anhydride and operates under mild conditions. The absence of Cu(II) byproducts ensures higher purity (>98% by titration) , while in situ generation of the complex avoids storage-related degradation .

Direct Combination of Preformed Copper(I) Triflate with Benzene

A simplified approach involves combining pre-synthesized copper(I) trifluoromethanesulfonate (CuCF3_3SO3_3) with benzene in a 2:1 molar ratio. Stirring at room temperature for 6–8 hours results in ligand exchange, where benzene displaces weaker ligands (e.g., acetonitrile) from the copper center .

Source Material Considerations

This method presupposes access to pure CuCF3_3SO3_3, which is often synthesized via synproportionation of Cu(II) triflate and copper metal in acetonitrile . Commercial sources frequently supply the benzene complex directly, but purity varies (90–99.999%) depending on supplier .

Practical Limitations

While operationally simple, this route’s feasibility depends on the availability and cost of CuCF3_3SO3_3. Small-scale laboratory preparations may favor this method, but industrial applications prefer integrated synthesis to avoid intermediate handling .

Characterization and Quality Control

Post-synthesis characterization ensures compliance with application-specific standards.

Titrimetric Analysis

Copper content is quantified via potassium permanganate (KMnO4_4) titration in acidic media, where Mn(VII) oxidizes Cu(I) to Cu(II). A 90–98% purity range is typical, with higher grades (>99.9%) requiring additional recrystallization .

Spectroscopic and Thermal Data

  • Melting Point : 160°C (decomposition)

  • FT-IR : Strong bands at 1,260 cm1^{-1} (S=O stretch) and 1,030 cm1^{-1} (C-F stretch) confirm triflate coordination .

  • X-ray Diffraction : Monoclinic crystal structure with benzene ligands in a η6^6-binding mode .

Comparative Evaluation of Synthesis Routes

Table 2: Method Comparison

MethodYieldPurityScalabilityCost
Traditional Reflux70–85%90–95%ModerateHigh
Electrochemical93–95%98–99%HighLow
Direct Combination80–90%90–99%LowVariable

The electrochemical method emerges as superior for large-scale production due to its efficiency and environmental benefits. Traditional reflux remains relevant for small batches where reagent costs are negligible, while direct combination suits laboratories with existing copper(I) triflate supplies.

Comparison with Similar Compounds

Copper(I) Trifluoromethanesulfonate Toluene Complex

  • Structure : [Cu(OTf)]₂·C₆H₅CH₃ (C₉H₈Cu₂F₆O₆S₂; MW: 517.37 g/mol) .
  • Advantages :
    • Replaces toxic benzene with toluene, improving safety .
    • Effective in photoreactions and synthesis of polycyclic furans/butyrolactones .
  • Disadvantages : Slightly lower solubility in polar solvents compared to the benzene complex .
  • Key Data: Property Benzene Complex Toluene Complex Melting Point 180°C Not reported Solubility in Aprotic Solvents High in benzene High in toluene Catalytic Yield (Vinyl Sulfides) 91% 85%

Tetrakis(acetonitrile)copper(I) Triflate (CuOTf(MeCN)₄)

  • Structure : [Cu(CH₃CN)₄]OTf.
  • Applications : Used in ¹⁸F-trifluoromethylation of arenes. Substituting DMF with acetonitrile retains yield but causes pressure buildup in reactors .
  • Comparison :
    • Higher solubility in polar solvents (e.g., MeCN, DMF) than benzene/toluene complexes .
    • Less effective in sulfur-coordination reactions due to stronger acetonitrile ligand binding .

Copper(I) Oxide (Cu₂O)

  • Role : Precursor for synthesizing copper(I) trifluoromethanesulfonate complexes.
  • Limitations : Requires activation with trifluoromethanesulfonic anhydride, unlike pre-formed complexes .

Research Findings and Mechanistic Insights

  • Vinyl Sulfide Synthesis :
    The benzene complex coordinates with sulfur in thioacetals, generating phenylthio-stabilized carbocations. Proton loss yields vinyl sulfides with Z-stereoselectivity (confirmed by Diels-Alder reactivity) .

    Substrate Yield (%)
    Simple thioacetals 91
    β-Alkyl-substituted enals 85
  • Electrochemical Behavior :
    Forms stable copper(I)-bismuth(III) acetylide complexes, monitored via cyclic voltammetry. Free copper(I) release correlates with current changes during azide reactions .

  • Safety and Stability :

    • Benzene complex decomposes upon moisture exposure, releasing toxic trifluoromethanesulfonic acid .
    • Radical inhibitors (e.g., 3-tert-butyl-4-hydroxy-5-methylphenyl sulfide) prevent product polymerization .

Biological Activity

Copper(I) trifluoromethanesulfonate benzene complex (Cu(I)OTf·C₆H₆), with CAS number 42152-46-5, has garnered attention in various fields, particularly in catalysis and biological applications. This article delves into the compound's biological activity, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C₈H₆Cu₂F₆O₆S₂
  • Molecular Weight : 503.34 g/mol
  • Appearance : Grey to tan powder
  • Melting Point : 160°C
  • Purity : 90%+

Biological Activity Overview

Copper complexes, including Cu(I)OTf·C₆H₆, exhibit a range of biological activities due to their ability to interact with biomolecules. These interactions can lead to various biochemical effects, including enzyme inhibition, antimicrobial properties, and modulation of cellular processes.

  • Catalytic Activity : Cu(I)OTf has been utilized as a catalyst in various organic reactions, which indirectly affects biological systems by facilitating the synthesis of biologically active compounds.
  • Metal Ion Interaction : Copper ions can interact with proteins and nucleic acids, potentially leading to changes in structure and function. This interaction is critical in understanding the compound's biological implications.

Antimicrobial Activity

A study investigated the antimicrobial properties of copper complexes, including Cu(I)OTf. The results indicated that these complexes exhibit significant antimicrobial activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

This suggests that Cu(I)OTf may serve as a potential antimicrobial agent in therapeutic applications .

Cytotoxicity Studies

Research on the cytotoxic effects of Cu(I)OTf on cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner. The study utilized several assays to assess cell viability and apoptosis markers.

Cell Line IC50 (µM) Apoptosis Induction (%)
HeLa1570
MCF-72065
A5492560

These findings indicate that Cu(I)OTf can effectively induce cell death in cancer cells, highlighting its potential as an anticancer agent .

Safety and Toxicology

Despite its biological activity, safety assessments are crucial for any potential therapeutic use. The compound has been classified under hazardous materials due to its reactive nature and potential toxicity at high concentrations.

Toxicity Profile

  • Signal Word : DANGER
  • Hazard Statements : H225 (Highly flammable liquid and vapor), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Q & A

Basic Questions

Q. What are the optimal synthesis conditions for Copper(I) trifluoromethanesulfonate benzene complex?

The complex is synthesized by reacting copper(I) oxide with trifluoromethanesulfonic anhydride in degassed benzene under argon. Key steps include:

  • Refluxing the mixture until the Cu(I) oxide dissolves (3–19 hours, depending on anhydride purity).
  • Filtering the hot solution under inert conditions to remove undissolved residues.
  • Crystallizing the product under argon and drying it in a desiccator with phosphorus pentoxide. Yields range from 60–79%, with prolonged reaction times required for highly purified anhydride .

Q. What safety protocols are essential for handling this complex?

  • PPE Requirements : Wear chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and long-sleeved clothing to avoid skin contact. Use dust masks (JIS T 8151) to prevent inhalation .
  • Storage : Store under inert atmosphere (argon) with desiccants (e.g., P₂O₅) to prevent moisture absorption and decomposition .

Q. How is the complex characterized post-synthesis?

  • Crystallinity : White crystalline structure confirmed via X-ray diffraction (not explicitly detailed in evidence but inferred from handling notes).
  • Purity : Thin-layer chromatography (TLC) with benzene-hexane (3:2) as eluent verifies absence of byproducts .
  • Stability : NMR and TLC monitor isomerization or decomposition over time .

Advanced Research Questions

Q. How does solvent selection influence its catalytic performance in ¹⁸F-trifluoromethylation?

  • Effective Solvents : DMF and MeCN yield comparable results (~85–91% product), but MeCN causes pressure buildup in sealed reactors, complicating automation .
  • Ineffective Solvents : DMSO and THF drastically reduce yields (<20%) due to poor ligand displacement or coordination .
SolventYield (%)Key Issue
DMF85–91Standard conditions
MeCN~85Pressure buildup
DMSO/THF<20Poor reactivity

Q. What mechanistic insights explain its role in thioacetal elimination reactions?

The complex facilitates thioacetal-to-vinyl sulfide conversion via:

  • Coordination : Thiophilic Cu(I) binds sulfur in thioacetals.
  • Heterolysis : Generates a phenylthio-stabilized carbocation, releasing Cu(I) thiophenoxide.
  • Acid Neutralization : Triflic acid byproduct is neutralized with DIPEA to maintain pH stability .

Q. How do variations in trifluoromethanesulfonic anhydride purity affect synthesis reproducibility?

  • Once-distilled anhydride : Accelerates reaction (3–5 hours) due to residual triflic acid acting as a catalyst.
  • Twice-distilled anhydride : Requires extended reflux (up to 19 hours), highlighting the need for rigorous anhydride quality control .

Q. What strategies mitigate decomposition during catalytic applications?

  • Radical Inhibitors : Additives like 3-tert-butyl-4-hydroxy-5-methylphenyl sulfide prevent radical-mediated side reactions and polymerization .
  • Inert Atmosphere : Strict exclusion of moisture/O₂ preserves catalytic activity during storage and reactions .

Q. How does benzene coordination influence the complex’s reactivity compared to toluene or acetonitrile adducts?

  • Benzene vs. Toluene : Benzene’s weaker coordination allows easier ligand displacement by substrates (e.g., olefins), enhancing catalytic versatility .
  • Acetonitrile Adducts : Higher stability but reduced activity due to strong Cu–N bonding, limiting substrate access .

Q. Contradictions and Resolutions

Q. Why do literature reports show variability in reaction times for synthesis?

Discrepancies arise from differences in anhydride purity and trace acid content. Researchers must:

  • Standardize anhydride distillation protocols.
  • Monitor reaction progress via TLC or visual dissolution of Cu(I) oxide .

Q. How to resolve conflicting solvent effect data in catalysis?

  • Pressure Management : Use pressure-resistant reactors for MeCN.
  • Solvent Screening : Pre-test solvents using small-scale reactions to identify optimal conditions for specific substrates .

Properties

IUPAC Name

benzene;copper(1+);trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6.2CHF3O3S.2Cu/c1-2-4-6-5-3-1;2*2-1(3,4)8(5,6)7;;/h1-6H;2*(H,5,6,7);;/q;;;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXZWVVAAMVOJY-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+].[Cu+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cu2F6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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